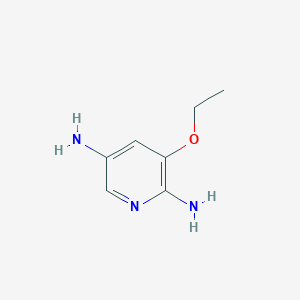
3-Ethoxypyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxypyridine-2,5-diamine is an organic compound with the molecular formula C7H11N3O It is a derivative of pyridine, characterized by the presence of ethoxy and diamine functional groups at the 3rd and 2nd, 5th positions of the pyridine ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2,5-diamine typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with ammonia or amine derivatives under controlled conditions. The reaction may be catalyzed by transition metals or other catalysts to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxypyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxypyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
2,5-Diaminopyridine: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.
3-Ethoxypyridine: Lacks the diamine groups, resulting in distinct reactivity and applications.
2,5-Diamino-3-methylpyridine:
Uniqueness: 3-Ethoxypyridine-2,5-diamine is unique due to the presence of both ethoxy and diamine groups, which confer specific reactivity and interaction capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-ethoxypyridine-2,5-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2,8H2,1H3,(H2,9,10) |
Clave InChI |
WEXBXEBCADRWCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
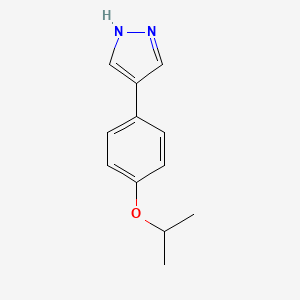
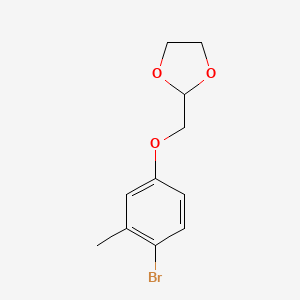
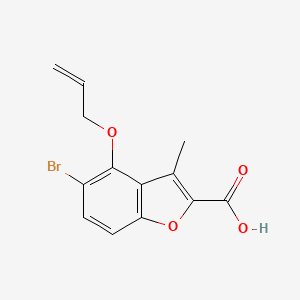
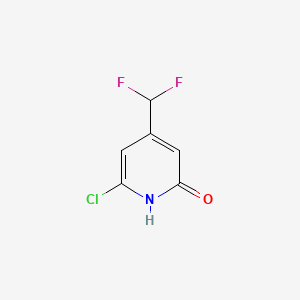

![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
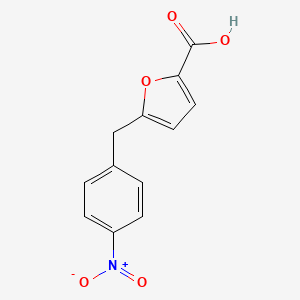
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
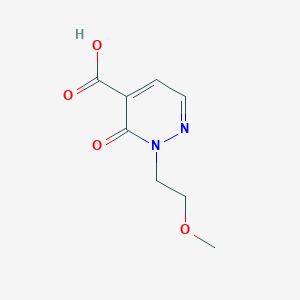
![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)

